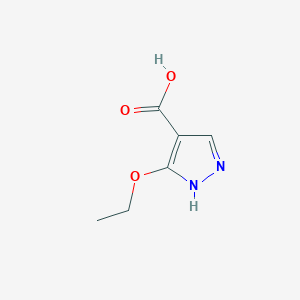

3-Ethoxy-1h-pyrazole-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

5-ethoxy-1H-pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-5-4(6(9)10)3-7-8-5/h3H,2H2,1H3,(H,7,8)(H,9,10) |

InChI Key |

PHOOBTWKKGDLDB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=NN1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxy 1h Pyrazole 4 Carboxylic Acid

De Novo Synthesis Approaches to the Pyrazole (B372694) Core

De novo synthesis represents the most direct route, often involving a cyclocondensation reaction that forms the pyrazole ring system from acyclic precursors. This approach is highly valued for its efficiency in building molecular complexity in a single step.

The primary and most established method for the de novo synthesis of the 3-ethoxy-1H-pyrazole-4-carboxylate scaffold is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound. nih.govmdpi.comresearchgate.net Specifically, the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrochloride in boiling ethanol provides a direct, one-step pathway to ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. researchgate.netgoogle.com This reaction is a variation of the classic Knorr pyrazole synthesis, which is a cornerstone for creating substituted pyrazoles. beilstein-journals.org

This particular synthesis is noteworthy as it circumvents a more complex three-step process that would involve preparing a pyrazol-3-one, protecting it, and then performing a selective O-alkylation. google.com The direct one-step approach using hydrazine hydrochloride has been reported to yield the desired ethyl ester product, which can then be hydrolyzed to the final carboxylic acid. google.com

Table 1: De Novo Synthesis of Ethyl 3-Ethoxy-1H-pyrazole-4-carboxylate

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|

A key advantage of the aforementioned de novo synthesis is that the precursors for the required functional groups are integral to one of the starting materials. Diethyl 2-(ethoxymethylene)malonate is an ideal substrate because it contains:

An ethoxymethylene group , which becomes the 3-ethoxy substituent on the pyrazole ring.

Two ester groups , one of which is positioned to become the 4-carboxylate substituent after cyclization.

In this convergent strategy, the pyrazole core and its critical substituents are assembled simultaneously. The final step to obtain 3-Ethoxy-1H-pyrazole-4-carboxylic acid is a standard ester hydrolysis of the resulting ethyl 3-ethoxy-1H-pyrazole-4-carboxylate.

Multi-Step Synthesis Pathways from Precursor Compounds

Alternative to de novo synthesis, multi-step pathways begin with a pre-formed pyrazole ring, which is then functionalized to introduce the ethoxy and carboxyl groups. These methods offer flexibility but often require more synthetic steps and careful control of regioselectivity.

Introducing an ethoxy group at the C3 position of a pyrazole ring typically involves the O-ethylation of a corresponding pyrazol-3-one (which exists in tautomeric equilibrium with 3-hydroxypyrazole). This process can be challenging due to the potential for competing N-alkylation. A common strategy involves:

Synthesis of a Pyrazol-3-one: Creating a precursor such as ethyl 3-hydroxy-1H-pyrazole-4-carboxylate.

N-Protection: Protecting one of the nitrogen atoms in the pyrazole ring to prevent N-ethylation.

O-Ethylation: Reacting the N-protected pyrazol-3-one with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) to selectively form the O-ether.

Deprotection: Removing the protecting group from the nitrogen atom.

The direct de novo synthesis is often preferred as it avoids these additional protection and deprotection steps. google.com

Incorporating a carboxylic acid group at the C4 position of a 3-ethoxypyrazole ring is a critical step in a multi-step pathway. The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution. nih.gov Several established methods can be employed for this transformation.

Table 2: General Methods for C4-Carboxylation of Pyrazoles

| Method | Description | Reagents | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Introduction of a formyl group at C4, which is subsequently oxidized to a carboxylic acid. | POCl₃, DMF; then an oxidant (e.g., KMnO₄, CrO₃) | mdpi.com |

| Direct Carboxylation | Direct introduction of a carboxyl group using a strong carboxylating agent. | Oxalyl chloride, followed by hydrolysis | nih.gov |

| Metalation and Carboxylation | Deprotonation at C4 using a strong base to form an organometallic intermediate, followed by reaction with carbon dioxide. | n-BuLi or LDA, then CO₂ | nih.gov |

| Oxidation of C4 Substituents | Oxidation of an existing alkyl or formyl group at the C4 position to a carboxylic acid. | Strong oxidizing agents (e.g., KMnO₄) | nih.gov |

| Hydrolysis of C4 Precursors | Hydrolysis of a nitrile (-CN) or trichloromethyl (-CCl₃) group at the C4 position. | Acid or base catalysis | nih.gov |

These methods provide a toolkit for chemists to introduce the carboxyl functionality onto a pre-existing 3-ethoxypyrazole core, allowing for diverse synthetic planning.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing yield, purity, and process efficiency in pyrazole synthesis. Several factors, including solvent, catalyst, temperature, and reaction time, can be fine-tuned.

Solvent Selection: The choice of solvent can significantly impact reaction outcomes. While ethanol is commonly used, aprotic dipolar solvents have been shown to provide better results and regioselectivity in some pyrazole syntheses. mdpi.com For certain fluorinated pyrazole carboxylates, the use of specific hydrofluorocarbon solvents like 1,1,1,3,3-pentafluorobutane has been found to dramatically improve regioselectivity and yield. google.com

Catalysis: Both acid and base catalysis are common in cyclocondensation reactions. The use of novel catalytic systems, such as magnetic ionic liquids, has been explored to facilitate greener processes with easier catalyst recycling and improved yields under mild conditions. sid.ir

By systematically adjusting these parameters, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and scalable.

Catalytic Systems for Improved Synthesis

The efficiency of pyrazole synthesis is significantly influenced by the choice of catalyst. Various catalytic systems have been explored to enhance reaction rates, improve yields, and increase selectivity in the formation of the pyrazole core and its derivatives.

For the initial cyclocondensation reaction between a β-dicarbonyl compound (or its equivalent) and hydrazine, both acid and base catalysts are commonly employed. Recent advancements have focused on heterogeneous and recyclable catalysts to improve the environmental footprint of the synthesis. For instance, nano-ZnO has been reported as an efficient, eco-friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles in aqueous media. Another innovative approach involves the use of magnetic ionic liquids, such as 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]), which can be easily recovered and reused, facilitating a greener process for producing pyrazole-4-carboxylic acid ethyl ester derivatives jetir.org.

In the subsequent O-alkylation of the 3-hydroxypyrazole intermediate to introduce the ethoxy group, the reaction is typically performed under basic conditions. The choice of base, such as sodium ethoxide or potassium carbonate, is crucial. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction between the pyrazole salt and an ethylating agent (e.g., ethyl iodide) in a biphasic system, often leading to improved yields and milder reaction conditions.

The following table summarizes various catalytic systems used in the synthesis of related pyrazole derivatives.

| Catalyst System | Reactants | Product Type | Key Advantages |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-Substituted pyrazole | Excellent yields, short reaction time, easy work-up |

| Magnetic Ionic Liquid ([bmim][FeCl4]) | Phenylhydrazine, Aldehyde, Ethyl acetoacetate | Pyrazole-4-carboxylic acid ethyl ester | Recyclable catalyst, green process, good to excellent yields jetir.org |

| Lithium Perchlorate (LiClO4) | Acetylacetone, 2,4-Dinitrophenylhydrazine | Substituted Pyrazole | Lewis acid catalysis, reaction proceeds where uncatalyzed reaction fails mdpi.com |

| L-tyrosine | Acetoacetic ester, Hydrazine, Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole | Eco-friendly catalyst, microwave-assisted, good yields rsc.org |

Solvent Effects and Temperature Regimes in Pyrazole Synthesis

The selection of solvent and the control of temperature are critical parameters that dictate the outcome of pyrazole synthesis, affecting reaction kinetics, regioselectivity, and product yields.

The initial cyclocondensation to form the pyrazole ring is often carried out in protic solvents like ethanol, which readily dissolves the reactants and facilitates the reaction upon heating to reflux. sid.ir For instance, the reaction of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine is performed in ethanol at reflux to yield ethyl 3-amino-1H-pyrazole-4-carboxylate. sid.ir In some cases, higher boiling point solvents like N,N-dimethylacetamide (DMA) are used, allowing for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates. researchgate.net

For the O-ethylation step, polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred. These solvents effectively dissolve the pyrazole salt and promote the nucleophilic substitution reaction with the ethylating agent. The reaction temperature is typically maintained in the range of room temperature to gentle heating (50-80 °C) to ensure a controlled reaction and minimize side products.

The final hydrolysis of the ethyl ester to the carboxylic acid is usually performed in a mixture of an alcohol (like ethanol) and water, in the presence of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), often requiring heating to reflux to drive the reaction to completion.

The table below illustrates the impact of different solvents on the synthesis of pyrano[2,3-c]pyrazole derivatives, a related heterocyclic system.

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Acetonitrile (CH3CN) | Reflux | 45 | 70 |

| Tetrahydrofuran (THF) | Reflux | 40 | 78 |

| Dimethylformamide (DMF) | Reflux | 55 | 80 |

| Dichloromethane (CH2Cl2) | Reflux | 35 | 85 |

| Ethanol (EtOH) | Reflux | 25 | 90 |

| Solvent-free | 80 | 7-15 | 95 |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to develop more sustainable and environmentally benign processes. researchgate.net This involves the use of alternative energy sources, solvent-free conditions, and designing reactions with high atom economy.

Solvent-Free Reaction Methodologies

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. Microwave irradiation has emerged as a powerful tool in this context, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The ideal synthesis of this compound would involve a convergent, multi-component reaction that forms the target molecule in a single step with minimal byproducts.

While a direct one-pot synthesis is challenging, the atom economy of the multi-step route can be optimized. The initial cyclocondensation reaction to form the pyrazole ring is a condensation reaction that typically releases small molecules like water or ethanol as byproducts, resulting in a relatively high atom economy. The subsequent O-ethylation is a substitution reaction, which can also be highly atom-efficient if side reactions are minimized.

Waste minimization is further achieved by employing recyclable catalysts, such as the magnetic ionic liquids previously mentioned, which can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. jetir.org Adopting solvent-free techniques not only eliminates solvent waste but also simplifies the work-up procedure, often leading to the direct isolation of a pure product and avoiding the need for energy-intensive purification steps like column chromatography. The use of alternative energy sources like microwave rsc.orgnih.gov or solar radiation further contributes to a more sustainable synthetic protocol by reducing energy consumption compared to conventional heating methods. rsc.org

Chemical Transformations and Derivatization of 3 Ethoxy 1h Pyrazole 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of the pyrazole (B372694) ring is a versatile functional handle for a variety of chemical modifications, including esterification, amidation, reduction, decarboxylation, and conversion to more reactive acyl derivatives.

Esterification and Amidation Reactions

Esterification: 3-Ethoxy-1H-pyrazole-4-carboxylic acid can be converted to its corresponding esters through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. masterorganicchemistry.combyjus.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.com For example, the reaction with ethanol in the presence of sulfuric acid would yield ethyl 3-ethoxy-1H-pyrazole-4-carboxylate.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride, which then readily reacts with an alcohol. chemguide.co.uk Another method involves the reaction of the carboxylate salt with an alkyl halide.

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid directly with an amine. This direct amidation typically requires high temperatures to drive off the water formed and can be facilitated by catalysts like boric acid. sciepub.com A more common and milder approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid to facilitate nucleophilic attack by the amine.

A highly efficient method for amide formation is the reaction of an amine with the corresponding acyl chloride. nih.gov The acyl chloride of this compound, which can be prepared as described in section 3.1.3, reacts readily with primary or secondary amines to form the desired amide derivatives. For instance, reaction with propylamine would yield N-propyl-3-ethoxy-1H-pyrazole-4-carboxamide.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Ethanol, H₂SO₄ | Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate | Fischer Esterification |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid functionality of this compound can be reduced to a primary alcohol, (3-ethoxy-1H-pyrazol-4-yl)methanol. This transformation is typically achieved using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. masterorganicchemistry.commasterorganicchemistry.comquora.comyoutube.comlibretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reaction proceeds via the formation of an aluminum salt of the carboxylate, which is then further reduced to the alcohol.

Decarboxylation: The removal of the carboxylic acid group, a process known as decarboxylation, can be a challenging reaction for heteroaromatic carboxylic acids. However, several methods have been developed for the decarboxylation of pyrazole-4-carboxylic acids. google.comgoogle.com One common method involves heating the carboxylic acid in the presence of a copper catalyst, often in a high-boiling solvent like quinoline. google.com Metal-catalyzed protodecarboxylation using copper or silver catalysts has also been reported. google.comgoogle.com Additionally, decarboxylation can be achieved under acidic or basic conditions at elevated temperatures. google.comgoogle.com The stability of the resulting pyrazole anion or cation intermediate plays a crucial role in the facility of this reaction.

Table 2: Reduction and Decarboxylation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|

Formation of Acyl Halides and Anhydrides

Acyl Halides: Acyl chlorides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters and amides. This compound can be converted to its acyl chloride, 3-ethoxy-1H-pyrazole-4-carbonyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often performed with a catalytic amount of dimethylformamide (DMF).

Anhydrides: Carboxylic acid anhydrides can be prepared from this compound through several routes. A common laboratory method involves the reaction of the corresponding acyl chloride with a carboxylate salt. For symmetrical anhydrides, this would be the sodium salt of this compound. Mixed anhydrides can be synthesized by reacting the acyl chloride with a different carboxylate. Another approach is the dehydration of the carboxylic acid, which can be achieved by heating with a strong dehydrating agent like phosphorus pentoxide.

Reactions Involving the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle and can undergo substitution reactions. The electron-donating nature of the ethoxy group at the 3-position and the directing effects of the substituents influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is generally susceptible to electrophilic attack, primarily at the C4 position, unless it is already substituted. researchgate.net In the case of this compound, the C4 position is occupied. The ethoxy group at C3 is an activating, ortho-, para-directing group, while the carboxylic acid at C4 is a deactivating, meta-directing group. Therefore, electrophilic substitution is expected to occur at the C5 position of the pyrazole ring.

Vilsmeier-Haack Reaction: A notable example of electrophilic aromatic substitution on a similar substrate is the Vilsmeier-Haack reaction. The reaction of 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) results in formylation at the C4 position. mdpi.com By analogy, if the C4 position of a 3-ethoxypyrazole were available, formylation would be expected to occur there. Since the C4 position in the title compound is blocked, electrophilic attack would be directed to C5.

Halogenation: Reaction with reagents like bromine or N-bromosuccinimide would be expected to introduce a bromine atom at the C5 position.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group at the C5 position.

Sulfonation: Reaction with fuming sulfuric acid could introduce a sulfonic acid group at the C5 position. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.comyoutube.com In the presence of a Lewis acid catalyst, an alkyl halide or an acyl halide would be expected to react at the C5 position of the pyrazole ring. wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.comyoutube.com

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Predicted Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-ethoxy-1H-pyrazole-4-carboxylic acid |

| Nitration | HNO₃, H₂SO₄ | 3-Ethoxy-5-nitro-1H-pyrazole-4-carboxylic acid |

| Sulfonation | SO₃, H₂SO₄ | 3-Ethoxy-4-carboxy-1H-pyrazole-5-sulfonic acid |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 5-Acetyl-3-ethoxy-1H-pyrazole-4-carboxylic acid |

Nucleophilic Attack and Ring Transformations

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. semanticscholar.orgnih.gov For this compound, direct nucleophilic substitution on the pyrazole ring is unlikely under standard conditions. However, derivatives of this compound, for instance, a halogenated derivative at the C5 position, could potentially undergo nucleophilic substitution with strong nucleophiles.

Ring transformation reactions of pyrazoles are also known but typically require specific reaction conditions and substrates, such as reactions with strong bases or under photochemical conditions. There is currently no specific information available in the literature regarding nucleophilic attack leading to ring transformations for this compound.

N-Substitution Reactions of the Pyrazole Nitrogen

The presence of a pyrrole-type nitrogen atom (N-H) in the pyrazole ring allows for facile N-substitution reactions, most commonly N-alkylation. This transformation is a fundamental strategy for introducing molecular diversity and modulating the physicochemical properties of the pyrazole core. The reaction typically proceeds via nucleophilic substitution, where the deprotonated pyrazole nitrogen acts as a nucleophile, attacking an alkyl halide or another electrophilic species.

Protocols have been developed for the N-alkylation of related NH-pyrazolecarboxylates. researchgate.net These reactions are often carried out in the presence of a base to facilitate the deprotonation of the pyrazole NH. The choice of base and solvent system can influence the regioselectivity of the alkylation (N1 vs. N2), although for 3,4-disubstituted pyrazoles, the substitution generally occurs at the N1 position due to steric hindrance.

Table 1: Examples of N-Substitution Reactions on Pyrazole Carboxylates

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product | Reaction Type |

|---|---|---|---|

| Ethyl 1H-pyrazole-4-carboxylate | N-Boc-3-iodoazetidine | Ethyl 1-(N-Boc-azetidin-3-yl)-1H-pyrazole-4-carboxylate | N-Alkylation |

Transformations of the Ethoxy Group

The ethoxy group at the C3 position of the pyrazole ring can undergo several transformations, primarily involving the cleavage of the ether bond or interconversion into other functional groups.

The most common reaction involving ethers is the cleavage of the C–O bond, which is typically accomplished using strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgfiveable.memasterorganicchemistry.comlibretexts.org This reaction converts the ethoxy group into a hydroxyl group, transforming this compound into 3-hydroxy-1H-pyrazole-4-carboxylic acid.

The mechanism for acidic ether cleavage involves two main steps:

Protonation: The ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The conjugate base of the acid (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking the carbon atom of the ethyl group. libretexts.org

Given that the carbon attached to the pyrazole ring is part of an aromatic system, it is resistant to nucleophilic attack. Therefore, the halide nucleophile will preferentially attack the less sterically hindered ethyl group, leading to the formation of a phenol-like 3-hydroxypyrazole and an alkyl halide (e.g., ethyl iodide or ethyl bromide). libretexts.org The reaction pathway can be either Sₙ1 or Sₙ2, depending on the structure of the ether and the reaction conditions. libretexts.orgmasterorganicchemistry.comyoutube.com For a primary ether like the ethoxy group, the cleavage typically proceeds via an Sₙ2 mechanism. libretexts.org

Beyond complete cleavage, the ethoxy group can be modified into other functionalities. Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. ub.edufiveable.meic.ac.uk In a notable example involving a related compound, a Vilsmeier-Haack reaction was employed for the dual functionalization of 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole. mdpi.com This reaction resulted in formylation at the C4 position and, significantly, the conversion of the 2-methoxyethoxy side chain into a 2-chloroethoxy group. mdpi.com This transformation demonstrates that the alkoxy chain can be susceptible to modification under certain electrophilic conditions, suggesting that the ethoxy group in this compound could potentially be converted to a haloalkoxy or other functionalized alkoxy group under similar conditions.

Heterocyclic Annulation and Cyclization Strategies Utilizing the Compound

The bifunctional nature of this compound makes it an excellent substrate for constructing fused heterocyclic systems. The carboxylic acid and the adjacent NH group (or a substituent introduced at this position) can participate in cyclization reactions to form new rings fused to the pyrazole core.

Pyrazole-4-carboxylic acids and their derivatives (esters, aldehydes) are versatile precursors for synthesizing a variety of fused pyrazole systems, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolopyridazines. semanticscholar.orgmdpi.comchim.it The general strategy involves a cyclocondensation reaction between the pyrazole derivative and a suitable binucleophilic reagent.

For instance, the carboxylic acid can be converted to an ester or an aldehyde, which then reacts with compounds like hydrazine (B178648), guanidine, or amidines to form fused six-membered rings. semanticscholar.org

Pyrazolo[3,4-d]pyrimidines: These can be synthesized by reacting a pyrazole-4-carboxylic acid derivative with an amidine. mdpi.com

Pyrazolo[3,4-d]pyridazines: Reaction of a 4-formyl-pyrazole derivative with hydrazine leads to the formation of the fused pyridazine ring. semanticscholar.org

Pyrazolo[3,4-b]pyridines: One-pot reactions involving pyrazole-4-carbaldehydes and compounds with active methylene groups can yield the pyrazolopyridine scaffold. semanticscholar.org

Table 2: Synthesis of Fused Systems from Pyrazole-4-Carboxylic Acid Derivatives

| Pyrazole Precursor | Reagent | Fused System Formed |

|---|---|---|

| Pyrazole-4-carboxylic acid | Amidines | Pyrazolo[3,4-d]pyrimidine |

| Pyrazole-4-carbaldehyde | Hydrazine | Pyrazolo[3,4-d]pyridazine |

| Pyrazole-4-carbaldehyde | Methylene active nitriles | Pyrazolo[3,4-e]indolizine |

Intramolecular cyclization offers an efficient route to fused systems by tethering a reactive chain to the pyrazole core, typically at the N1 position, which then reacts with the C4-carboxylic acid group. An elegant example of this strategy is seen in the synthesis of pyrazolo[5,1-c] semanticscholar.orgresearchgate.netoxazin-4-ones. researchgate.net This involves the N-alkylation of a pyrazole carboxylate with a glyceryl unit, followed by acid-catalyzed intramolecular cyclization between the newly introduced hydroxypropyl side chain and the carboxylate group to form the fused oxazinone ring system. researchgate.net This approach highlights how derivatization at the N1 position can be strategically employed to facilitate the construction of novel, complex heterocyclic structures through intramolecular cyclization with the C4-carboxylic acid function.

Theoretical and Computational Investigations of 3 Ethoxy 1h Pyrazole 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the electronic structure and reactivity of molecules. For 3-Ethoxy-1H-pyrazole-4-carboxylic acid, these computational methods provide insights into its geometric arrangement, molecular orbitals, and charge distribution, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry of molecules. For this compound, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be performed to find the most stable conformation of the molecule. These calculations aim to identify the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The optimized structure would likely reveal a nearly planar pyrazole (B372694) ring, a common feature for such heterocyclic systems. The ethoxy and carboxylic acid groups attached to the pyrazole core will have specific orientations to minimize steric hindrance and maximize electronic stability. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyrazole ring might also be a stabilizing feature, which DFT calculations can predict.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.42 |

| C4-C5 | 1.39 |

| C5-N1 | 1.36 |

| C3-O(ethoxy) | 1.37 |

| O(ethoxy)-C(ethyl) | 1.44 |

| C4-C(carboxyl) | 1.48 |

| C(carboxyl)-O(carbonyl) | 1.22 |

| C(carboxyl)-O(hydroxyl) | 1.35 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 112.0 |

| N2-C3-C4 | 106.5 |

| C3-C4-C5 | 107.0 |

| C4-C5-N1 | 108.5 |

| C5-N1-N2 | 106.0 |

| **Dihedral Angles (°) ** | |

| C5-N1-N2-C3 | 0.5 |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar structures as predicted by DFT calculations.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant parameter for assessing the kinetic stability of a molecule; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the oxygen atom of the ethoxy group. The LUMO, on the other hand, would likely be distributed over the carboxylic acid group and the pyrazole ring, particularly the π-antibonding orbitals.

The HOMO-LUMO energy gap can be calculated using the same DFT methods employed for geometry optimization. This energy gap provides insights into the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: These energy values are illustrative and based on typical values for similar organic molecules.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potential values.

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid and ethoxy groups, as well as the nitrogen atoms of the pyrazole ring. The most positive potential (blue) would likely be located around the hydrogen atom of the carboxylic acid group, indicating its acidic nature. This visualization helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the proton of the carboxylic acid would be expected to have a high chemical shift due to its acidic nature. The protons on the pyrazole ring and the ethoxy group would have characteristic shifts based on their proximity to electronegative atoms and their position within the aromatic system. Similarly, the chemical shifts of the carbon atoms would vary depending on their hybridization and bonding environment. Comparing these predicted shifts with experimental NMR data can aid in the structural elucidation of the compound. uomphysics.netnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| N-H (pyrazole) | 13.0 |

| C-H (pyrazole) | 8.2 |

| O-H (carboxyl) | 12.5 |

| -CH₂- (ethoxy) | 4.3 |

| -CH₃ (ethoxy) | 1.4 |

| ¹³C NMR | |

| C=O (carboxyl) | 165.0 |

| C3 (pyrazole) | 150.0 |

| C4 (pyrazole) | 110.0 |

| C5 (pyrazole) | 135.0 |

| -CH₂- (ethoxy) | 65.0 |

Note: These are hypothetical chemical shift values based on typical ranges for the respective functional groups.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule in its ground state. These calculated frequencies can then be correlated with the experimental IR and Raman spectra to assign the observed vibrational bands to specific molecular motions, such as stretching, bending, and wagging of different bonds. researchgate.net

For this compound, the calculated vibrational spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, the C-O stretches of the ethoxy and carboxylic acid groups, and the various C-H, N-H, and C-N vibrations of the pyrazole ring. msu.edu These theoretical assignments are invaluable for interpreting experimental spectra.

Table 4: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3400-3200 | O-H stretching (carboxylic acid) |

| 3150 | N-H stretching (pyrazole) |

| 3000-2900 | C-H stretching (ethoxy) |

| 1720 | C=O stretching (carbonyl) |

| 1580 | C=N stretching (pyrazole ring) |

| 1450 | C-H bending (ethoxy) |

| 1250 | C-O stretching (ethoxy) |

Note: These frequencies are approximate and based on typical values for the assigned functional groups.

Molecular Dynamics Simulations and Conformation Analysis of this compound

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to investigate the dynamic behavior and structural preferences of molecules. For this compound, these methods provide crucial insights into its flexibility, preferred shapes, and interactions with its environment at an atomic level. While specific computational studies on this compound are not extensively documented in publicly available literature, we can infer its probable behavior based on computational analyses of structurally related pyrazole derivatives.

Conformational Preferences and Energy Landscapes

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid to the pyrazole ring. Computational studies on similar small heterocyclic molecules suggest that the pyrazole ring itself is largely planar, and the key conformational variables are the torsion angles of its substituents.

The energy landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. Lower energy regions on this landscape correspond to more stable conformations. For this compound, the primary dihedral angles determining its conformation would be:

τ1 (C3-O-C-C): Rotation around the C-O bond of the ethoxy group.

τ2 (N2-C3-C4-C=O): Rotation of the carboxylic acid group relative to the pyrazole ring.

Molecular mechanics calculations, often employing force fields like AMBER or CHARMM, can be used to map the potential energy surface by systematically rotating these bonds. Quantum mechanical methods, such as Density Functional Theory (DFT), provide more accurate energy calculations for key conformations.

Key Conformational States:

Based on studies of analogous compounds, it is anticipated that the ethoxy group will have preferred staggered conformations to minimize steric hindrance. The carboxylic acid group is likely to exhibit two main low-energy conformations: one where the carbonyl oxygen is oriented towards the N1 of the pyrazole ring, potentially forming an intramolecular hydrogen bond, and another where it is oriented away.

The following table presents hypothetical relative energies for key conformers of this compound, derived from typical energy differences observed in similar molecules.

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | ~180° (anti-periplanar) | ~0° (syn-planar) | 0.00 | 75.3 |

| B | ~180° (anti-periplanar) | ~180° (anti-planar) | 1.50 | 8.8 |

| C | ~60° (gauche) | ~0° (syn-planar) | 0.80 | 27.2 |

| D | ~60° (gauche) | ~180° (anti-planar) | 2.30 | 2.7 |

Solvation Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Molecular dynamics simulations incorporating explicit solvent models (e.g., TIP3P water) or implicit solvation models (e.g., Polarizable Continuum Model - PCM) are employed to study these effects.

In aqueous solution, the carboxylic acid group is expected to be deprotonated to a carboxylate anion, depending on the pH. The ethoxy group and the pyrazole ring can also engage in hydrogen bonding with water molecules. These interactions will influence the conformational preferences of the molecule.

Impact on Conformational Equilibrium:

Solvation can shift the conformational equilibrium compared to the gas phase. Polar solvents, like water, will preferentially stabilize conformations with larger dipole moments. For this compound, this would likely favor conformations where the polar carboxylic acid and ethoxy groups are exposed to the solvent.

The following table illustrates the hypothetical shift in relative energies of the conformers in a polar solvent compared to the gas phase.

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Change in Stability |

| A | 0.00 | 0.00 | - |

| B | 1.50 | 1.20 | Stabilized |

| C | 0.80 | 0.75 | Slightly Stabilized |

| D | 2.30 | 2.00 | Stabilized |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides a powerful lens through which to examine the mechanisms of chemical reactions. For this compound, this involves modeling the synthetic pathways to understand the energetics and feasibility of different routes.

Computational Studies on Synthetic Reaction Mechanisms

The synthesis of pyrazole-4-carboxylic acids often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related precursor. A common synthetic route to the pyrazole core involves the reaction of a β-ketoester with hydrazine. For this compound, a plausible precursor would be an ethoxy-substituted β-ketoester.

Hypothetical Reaction Pathway:

A likely synthetic pathway could involve the reaction of diethyl 2-(ethoxymethylene)-3-oxosuccinate with hydrazine. The reaction would proceed through the following key steps, which can be modeled computationally:

Nucleophilic attack: The hydrazine nitrogen attacks one of the carbonyl carbons of the ketoester.

Cyclization: An intramolecular condensation reaction occurs, leading to the formation of the pyrazole ring.

Dehydration: Elimination of a water molecule to form the aromatic pyrazole ring.

Hydrolysis: Saponification of the ester group to yield the final carboxylic acid.

Computational modeling of this pathway would involve locating the transition state for each step and calculating the activation energies.

Energetic Profiles of Chemical Transformations

The energetic profile of a reaction pathway maps the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. These profiles are crucial for understanding reaction kinetics and identifying the rate-determining step.

DFT calculations are commonly used to determine the geometries and energies of reactants, products, intermediates, and transition states. The following table provides a hypothetical energetic profile for the key cyclization step in the synthesis of the pyrazole ring of a related compound, as direct data for this compound is unavailable.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants (Hydrazone Intermediate) | 0.0 |

| 1 | Transition State 1 (Cyclization) | +15.2 |

| 2 | Cyclic Intermediate | -5.8 |

| 3 | Transition State 2 (Dehydration) | +25.6 |

| 4 | Product (Pyrazole Ring) | -12.4 |

This hypothetical profile suggests that the dehydration step would be the rate-determining step due to its higher activation energy. Such computational insights are invaluable for optimizing reaction conditions to improve yield and efficiency.

Mechanistic Analyses of Reactions Involving 3 Ethoxy 1h Pyrazole 4 Carboxylic Acid

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of substituted pyrazoles can proceed through various pathways, with the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) being a common and versatile method. The specific reaction mechanism for the formation of 3-Ethoxy-1H-pyrazole-4-carboxylic acid typically involves the reaction of a functionalized three-carbon precursor with hydrazine, where the regioselectivity of the final product is a key consideration.

Kinetic Isotope Effects in Transformation Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-limiting step of a reaction and for elucidating the structure of transition states. In the context of the synthesis of pyrazole (B372694) derivatives, KIE studies can provide insight into the bond-breaking and bond-forming events during the cyclization and aromatization steps.

While specific KIE studies on the synthesis of this compound are not extensively documented in the literature, analogies can be drawn from studies on similar heterocyclic formations. For instance, in reactions where a C-H bond is broken in the rate-determining step, a primary kinetic isotope effect (kH/kD) greater than 1 would be expected. In the context of pyrazole synthesis, if the final aromatization step involving the elimination of a proton is rate-limiting, deuteration at the corresponding position would lead to a slower reaction rate. The magnitude of the KIE can provide information about the symmetry of the transition state. princeton.edu

Table 1: Theoretical Maximum Primary Kinetic Isotope Effects at 25°C

| Bond Broken | kH/kD |

|---|---|

| C-H/C-D | ~7 |

| N-H/N-D | ~10 |

| O-H/O-D | ~10 |

This table presents the theoretical maximum primary kinetic isotope effects for the cleavage of different bonds at 25°C. The actual observed KIE can provide insight into the transition state of the reaction.

Intermediate Identification and Characterization

The synthesis of pyrazoles from β-enamino diketones and hydrazines has been shown to proceed through identifiable intermediates. In related syntheses, intermediate compounds have been successfully isolated and characterized, providing direct evidence for the proposed reaction pathway. mdpi.com For the synthesis of this compound, a likely pathway involves the initial nucleophilic attack of hydrazine on a suitable ethoxy-substituted three-carbon electrophile. This is followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the identification of such transient species. For example, in the synthesis of related pyrazole carboxylates, the formation of non-cyclized intermediates has been detected by 1H-NMR analysis of the crude reaction mixture. mdpi.com Characterization of these intermediates confirms the stepwise nature of the reaction, involving initial addition followed by cyclization and aromatization.

Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative data on the rates of chemical reactions, offering further insights into the reaction mechanism. This includes the determination of reaction orders with respect to the reactants and the calculation of activation energies.

Determination of Reaction Rates and Orders

The rate of a chemical reaction is influenced by the concentration of the reactants, and the relationship is described by the rate law. For the synthesis of pyrazoles, the reaction rate is typically dependent on the concentrations of the diketone (or its equivalent) and the hydrazine.

A kinetic study of the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative, demonstrated that the reaction network can be complex, with the final aromatization step potentially being catalyzed by different species in the reaction mixture. iscre28.org While this study did not involve this compound specifically, it highlights the importance of detailed kinetic analysis to understand the factors controlling the reaction rate and product distribution. The development of a kinetic model for such syntheses can be challenging but is essential for process optimization. iscre28.org

Activation Energy Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. Both experimental and computational methods can be employed to determine the activation energy.

Computational studies using Density Functional Theory (DFT) have been utilized to calculate the activation Gibbs energies for various pyrazole transformations. For instance, the isomerization of N-substituted pyrazoles has been shown to have high activation energy barriers, in the range of 50–70 kcal/mol. nih.gov In the context of derivatization, such as the acid-catalyzed esterification of a carboxylic acid, DFT calculations have shown that the initial protonation of the carboxylic acid has an activation energy of 4–10 kcal/mol and is the rate-controlling step. rsc.org

Computational modeling of the alkylation of pyrazole has also provided insights into the activation energies of competing reaction pathways, for example, at the N1 versus the N2 position of the pyrazole ring. These calculations have shown that the nature of the alkylating agent can significantly influence the activation barriers and thus the regioselectivity of the reaction. wuxiapptec.com

Table 2: Calculated Activation Gibbs Energies for Pyrazole Isomerization

| Compound | Activation Gibbs Energy (kcal/mol) |

|---|---|

| 1,5-diphenylpyrazole | ~56 |

| 3-(1-phenyl-1H-pyrazol-2-yl)phenol | 55.4 |

| 1-(2-fluoroethyl)-3-methyl-1H-pyrazole | 68.3 |

Data from a computational study on the isomerization of N-substituted pyrazoles, illustrating the energy barriers for such transformations. nih.gov

Thermodynamic Considerations in Derivatization Processes

The derivatization of this compound, for example, through esterification or amidation of the carboxylic acid group, is governed by thermodynamic principles. The relative stability of reactants and products, as well as the reaction conditions, will determine the position of the equilibrium and the feasibility of the transformation.

In the synthesis of substituted pyrazoles, the reaction can be under either kinetic or thermodynamic control. nih.gov Under kinetic control, the product that is formed fastest is the major product, whereas under thermodynamic control, the most stable product is the major product. The choice of solvent, temperature, and catalyst can influence whether a reaction proceeds under kinetic or thermodynamic control. For instance, in the synthesis of some 3,5-disubstituted pyrazoles, the use of nonpolar solvents favored kinetic control. nih.gov

The derivatization of the carboxylic acid group of this compound to form esters or amides is typically a thermodynamically controlled process. The reaction is often driven to completion by removing a byproduct, such as water, or by using a large excess of one of the reactants. The thermodynamics of these reactions can be influenced by factors such as intramolecular hydrogen bonding and the electronic nature of the substituents on the pyrazole ring.

Enthalpy and Entropy Changes in Reactions

There is no specific data available in the reviewed literature concerning the enthalpy (ΔH) and entropy (ΔS) changes for reactions involving this compound. Such data would typically be obtained through calorimetric experiments or computational modeling of reaction pathways.

Equilibrium Constant Determinations

Similarly, the scientific literature does not provide specific equilibrium constants (Keq) for reactions in which this compound is a reactant. The determination of these constants would require experimental measurements of reactant and product concentrations at equilibrium under defined conditions. While quantum-chemical calculations have been used to estimate equilibrium constants for tautomerism in other substituted pyrazole systems, no such calculations have been published for this compound.

Applications of 3 Ethoxy 1h Pyrazole 4 Carboxylic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block (Synthon) in Heterocyclic Chemistry

The structural attributes of 3-ethoxy-1H-pyrazole-4-carboxylic acid make it an exemplary synthon for the construction of various heterocyclic compounds. The pyrazole (B372694) ring itself is a privileged scaffold in medicinal chemistry, and the presence of the carboxylic acid and ethoxy groups offers strategic points for further chemical modifications and ring annulations.

Precursor for Pyrazole-Fused Heterocycles

This compound is a valuable precursor for the synthesis of pyrazole-fused heterocycles, which are of significant interest due to their diverse biological activities. The carboxylic acid moiety can be readily converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions to form fused ring systems.

One of the most important classes of fused heterocycles derived from pyrazole precursors are the pyrazolo[3,4-d]pyrimidines . These compounds are known to exhibit a range of biological activities, including anticancer properties. The general synthetic strategy involves the conversion of the pyrazole-4-carboxylic acid into a 5-aminopyrazole-4-carbonitrile intermediate. This intermediate can then undergo cyclocondensation with various reagents to yield the desired pyrazolo[3,4-d]pyrimidine core. For instance, reaction with formamide or other one-carbon sources can lead to the formation of the pyrimidine ring fused to the pyrazole core. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key component in many compounds developed as epidermal growth factor receptor (EGFR) inhibitors. nih.govsemanticscholar.org

Another significant class of fused systems accessible from pyrazole precursors are the pyrazolo[3,4-b]pyridines . The synthesis of these compounds often starts from a 5-aminopyrazole derivative, which can be obtained from the corresponding pyrazole-4-carboxylic acid. mdpi.com The aminopyrazole can then be reacted with a 1,3-dicarbonyl compound or its equivalent to construct the fused pyridine ring. mdpi.com These pyrazolopyridine scaffolds are found in molecules with a wide range of biomedical applications. mdpi.com

The following table summarizes representative pyrazole-fused heterocyclic systems that can be synthesized from pyrazole-4-carboxylic acid derivatives.

| Fused Heterocyclic System | General Precursor | Key Synthetic Transformation |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazole-4-carbonitrile | Cyclocondensation with one-carbon sources |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles | Condensation with 1,3-dicarbonyl compounds |

| Pyrazolo[3,4-b]quinolines | 3-Amino-4-pyrazole carboxylic acid | Cyclization reactions |

Starting Material for Complex Polycyclic Systems

Beyond simple fused heterocycles, this compound can serve as a starting material for the assembly of more complex polycyclic systems. The reactivity of both the pyrazole ring and its substituents can be harnessed in multi-step synthetic sequences to build intricate molecular frameworks. For example, the carboxylic acid can be used as a handle for coupling reactions, while the pyrazole nitrogen atoms can participate in cycloaddition reactions.

While specific examples detailing the use of this compound in the synthesis of complex polycyclic systems are not extensively documented in readily available literature, the general reactivity of pyrazole-4-carboxylic acids suggests their potential in this area. For instance, derivatization of the carboxylic acid to an acid chloride could enable Friedel-Crafts type reactions to annulate aromatic rings onto the pyrazole core, leading to complex polycyclic aromatic compounds.

Ligand Precursor in Coordination Chemistry

The field of coordination chemistry has benefited from the use of pyrazole-based ligands for the synthesis of metal complexes with interesting structural and functional properties. This compound is an excellent precursor for such ligands due to the presence of both nitrogen atoms in the pyrazole ring and the oxygen atoms of the carboxylic acid group, all of which can act as donor sites for metal coordination.

Synthesis of Pyrazole-Based Ligands

The carboxylic acid group of this compound can be readily modified to create a variety of multidentate ligands. For example, esterification followed by reaction with hydrazine (B178648) can yield hydrazide derivatives, which can then be condensed with aldehydes or ketones to form Schiff base ligands. Alternatively, the carboxylic acid can be converted to an amide, introducing additional donor atoms. These synthetic modifications allow for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the properties of the resulting metal complexes. Pyrazole carboxylic acids and their derivatives are considered versatile precursors for synthesizing numerous substituted analogues. nih.gov

Complexation with Transition Metals for Fundamental Studies

Pyrazole-carboxylic acid ligands have been extensively used to synthesize coordination complexes with a variety of transition metals. These complexes are often studied for their interesting magnetic, electronic, and photophysical properties. The pyrazole moiety provides a rigid backbone, while the carboxylate group offers a versatile coordination mode, acting as a monodentate, bidentate, or bridging ligand. This versatility allows for the construction of discrete mononuclear or polynuclear complexes, as well as extended coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org

The study of such complexes provides fundamental insights into coordination chemistry, including magnetochemistry, catalysis, and materials science. For example, complexes of pyrazole-derived ligands have been investigated for their catalytic activity in various organic transformations.

Intermediate in the Preparation of Other Chemical Entities

In addition to its role in the synthesis of complex heterocyclic systems and coordination compounds, this compound serves as a crucial intermediate in the preparation of other valuable chemical entities, particularly in the agrochemical and pharmaceutical industries.

The pyrazole-4-carboxylic acid scaffold is a key component in a number of commercial fungicides. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a precursor to several important amide fungicides. mdpi.com This suggests that this compound could be a valuable intermediate for the synthesis of new agrochemicals with potentially improved properties. The general route to these active ingredients often involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with a suitable amine.

Furthermore, pyrazole carboxylic acids are used as intermediates in the synthesis of novel compounds with potential therapeutic applications. For example, a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been used as an intermediate in the synthesis of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives with antibacterial activity. researchgate.net This highlights the potential of this compound as a starting material for the discovery of new drug candidates.

Synthesis of Specialized Fine Chemicals

This compound serves as a crucial intermediate in the synthesis of various specialized fine chemicals, particularly fused heterocyclic compounds like pyrazolo[3,4-d]pyrimidines. These resulting compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as potential antimicrobial and anticancer agents. nih.govmdpi.com

The general synthetic pathway to these complex molecules involves the initial conversion of a pyrazole-4-carboxylate ester to the corresponding carboxylic acid. mdpi.comnih.gov In the case of this compound, this foundational structure is then activated and undergoes cyclization with various reagents to introduce the pyrimidine ring.

A common strategy involves reacting the pyrazole-4-carboxylic acid with an anhydride, such as acetic anhydride, to form a pyrazolo[3,4-d] nih.govresearchgate.netoxazin-4-one intermediate. mdpi.comnih.gov This intermediate is then reacted with different nucleophiles, such as amines or hydrazines, to yield a diverse array of substituted pyrazolo[3,4-d]pyrimidines. nih.govmdpi.com The ethoxy group at the 3-position of the pyrazole ring is a key functional feature that is carried through the synthesis, influencing the electronic properties and potential biological activity of the final products.

The versatility of this synthetic approach allows for the creation of a library of compounds with different substitutions on the pyrimidine ring, which is essential for structure-activity relationship (SAR) studies in drug discovery. For instance, reaction with formamide, urea, or thiourea can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-ones, -thiones, or their corresponding amino derivatives. nih.gov

Table 1: Examples of Specialized Fine Chemicals Derived from Pyrazole-4-Carboxylic Acid Intermediates

| Starting Material | Reagent(s) | Intermediate | Final Product Class | Potential Application |

| 5-Amino-1H-pyrazole-4-carboxylic acid | Acetic Anhydride | Pyrazolo[3,4-d]oxazin-4-one | 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-ones | Antimicrobial, Anticancer nih.govmdpi.com |

| 5-Amino-1H-pyrazole-4-carboxylic acid | Formamide | Not applicable | Pyrazolo[3,4-d]pyrimidin-4-one | Antimicrobial nih.gov |

| 5-Amino-1H-pyrazole-4-carboxylic acid | Urea | Not applicable | Pyrazolo[3,4-d]pyrimidine-4,6-dione | Medicinal Chemistry nih.gov |

| 5-Amino-1H-pyrazole-4-carboxylic acid | Thiourea | Not applicable | 6-Amino-4-thioxo-pyrazolo[3,4-d]pyrimidine | Medicinal Chemistry nih.gov |

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov While direct examples of this compound in MCRs are not extensively documented, the closely related pyrazole-4-carboxylic acid esters and other pyrazole derivatives are known to participate in such reactions, suggesting a strong potential for the title compound. sid.iracs.org

One of the prominent MCRs involving pyrazole derivatives is the synthesis of pyrano[2,3-c]pyrazoles. nih.gov These reactions often involve a β-ketoester, a hydrazine derivative, an aldehyde, and a malononitrile equivalent. nih.govresearchgate.net In a hypothetical MCR involving an ester of this compound, the pyrazole core would act as the foundational scaffold upon which the new heterocyclic ring is constructed.

The general mechanism for such a four-component reaction typically involves a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization steps. nih.gov The use of a catalyst, often a mild base like piperidine or an ionic liquid, can enhance the reaction rate and yield. nih.govsid.ir

The ability to generate complex molecular architectures in a single, atom-economical step makes MCRs a highly attractive method in modern organic synthesis. The resulting poly-substituted heterocyclic compounds are valuable in high-throughput screening for new drug candidates and in the development of novel materials.

Table 2: Representative Multicomponent Reactions for the Synthesis of Pyrazole Derivatives

| Reaction Type | Reactants | Catalyst | Product Class |

| Three-Component Reaction | Phenylhydrazine, Benzaldehyde, Ethyl Acetoacetate | Magnetic Ionic Liquid | Pyrazole-4-carboxylic acid ethyl ester derivatives sid.ir |

| Four-Component Reaction | Hydrazine Hydrate, Aromatic Aldehyde, Ethyl Acetoacetate, Malononitrile | Taurine | 1,4-Dihydropyrano[2,3-c]pyrazoles nih.gov |

| Four-Component Reaction | Hydrazine Hydrate, Aromatic Aldehyde, β-ketoester, Diethyl Malonate | Piperidine | Pyrano[2,3-c]pyrazole derivatives nih.gov |

Future Research Directions and Scholarly Perspectives for 3 Ethoxy 1h Pyrazole 4 Carboxylic Acid

Exploration of Novel Synthetic Pathways

While established methods for synthesizing pyrazole (B372694) carboxylic acids exist, future research will likely concentrate on overcoming limitations in efficiency, sustainability, and selectivity.

The development of environmentally benign and resource-efficient synthetic routes is a paramount goal in modern chemistry. Future efforts concerning 3-Ethoxy-1H-pyrazole-4-carboxylic acid are anticipated to move beyond classical condensation reactions, which can require harsh conditions or produce significant waste. Research is likely to gravitate towards methodologies such as:

One-Pot and Multicomponent Reactions (MCRs): These approaches, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of reduced solvent usage, time, and energy consumption. mdpi.com A future direction could involve designing a three- or four-component reaction that assembles the this compound core in a single, highly efficient step. mdpi.comrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyrazole derivatives. mdpi.comresearchgate.net Applying this technology to the synthesis of the title compound could lead to more rapid and efficient production protocols.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. Adapting the synthesis of this compound to a flow process could enable more consistent and large-scale production with minimal waste.

Green Catalysts and Solvents: Exploration of reusable catalysts, such as ionic liquids or solid-supported catalysts, and the use of greener solvents like water or ethanol, will be crucial for developing truly sustainable synthetic protocols. sid.ir

The pyrazole ring possesses multiple sites for potential functionalization (the two nitrogen atoms and the C-5 carbon). Achieving high selectivity in these reactions is a significant challenge but is essential for creating well-defined derivatives with specific properties. Future research will likely focus on:

Directed C-H Activation: This powerful technique allows for the selective functionalization of specific C-H bonds. Developing methods for the C-5 arylation or alkylation of the this compound scaffold would open up a vast chemical space for new derivatives. scholaris.ca

Switchable Directing Groups: The use of directing groups that can be switched between the N-1 and N-2 positions could provide unprecedented control over the regioselectivity of subsequent functionalization reactions, allowing for the synthesis of previously inaccessible isomers. researchgate.net

N-Oxide Chemistry: The conversion of the pyrazole to its N-oxide derivative can alter the reactivity of the ring, enabling regioselective functionalization at the C3 or C5 positions, which can be challenging to achieve directly. scholaris.canih.gov

Orthogonal Protection Strategies: Developing robust methods for selectively protecting the N-1 and N-2 positions, as well as the carboxylic acid group, would enable sequential and site-specific modifications to the molecule, providing precise control over the final structure of complex derivatives.

Advanced Derivatization for Material Science Precursors

The unique combination of a carboxylic acid, an ethoxy group, and a stable heterocyclic ring makes this compound an attractive scaffold for designing precursors for advanced materials.

The bifunctional nature of this compound (with the carboxylic acid and the reactive N-H group) makes it a prime candidate for use as a monomer in step-growth polymerization. Future research could explore its incorporation into various polymer backbones:

Polyamides and Polyesters: The carboxylic acid group can be readily converted into an acid chloride or activated ester to react with diamines or diols, respectively. This would lead to the formation of novel polyamides or polyesters containing pyrazole units in the main chain, potentially imparting enhanced thermal stability or specific binding properties.

Coordination Polymers: The nitrogen atoms of the pyrazole ring are excellent ligands for metal ions. By combining derivatized this compound with various metal centers, it is possible to construct highly ordered, porous coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in gas storage, catalysis, or sensing. acs.org

Functional Polyacrylates: The N-H group of the pyrazole can be functionalized with an acrylic or methacrylic group. The resulting monomer could then be polymerized via free-radical polymerization to yield polymers with pendant pyrazole-carboxylic acid moieties, useful for applications such as ion-exchange resins or functional coatings.

Table 1: Potential Monomer Designs Derived from this compound

| Monomer Type | Proposed Structure/Modification | Target Polymer Class | Potential Properties |

|---|---|---|---|

| Diacid Monomer | Protection of N-H, conversion of -COOH to diacid via linker | Polyamides, Polyesters | Enhanced thermal stability, altered solubility |

| Diamine Monomer | Conversion of -COOH to an amino group, functionalization of N-H with an amino-alkyl chain | Polyamides, Polyimides | Metal-chelating properties, pH-responsiveness |

| Vinyl Monomer | Reaction of N-H with acryloyl chloride | Polyacrylates | Functional side chains for cross-linking or post-modification |

| Metal-Ligand Monomer | Use as a linker in reaction with metal salts | Metal-Organic Frameworks (MOFs) | Porosity, catalytic activity, gas sorption |

Precursors for Advanced Functional Materials

Beyond polymers, derivatives of this compound can serve as building blocks for a range of functional materials. The pyrazole core is known to be a component in materials with interesting electronic and optical properties. mdpi.com Future research could focus on:

Organic Dyes and Pigments: By introducing chromophoric groups through functionalization at the C-5 position or by N-arylation, novel dyes could be synthesized. The interplay between the electron-donating ethoxy group and an electron-withdrawing carboxylic acid group could be exploited to tune the absorption and emission properties of these molecules.

Molecular Sensors: The pyrazole ring and carboxylic acid group can act as binding sites for specific ions or molecules. Derivatization with fluorophores could lead to the development of chemosensors that signal the presence of an analyte through a change in fluorescence.

Organic Electronics: Pyrazole derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com By strategically modifying the this compound scaffold to enhance its electron-transporting or hole-transporting properties, it could become a valuable precursor for new materials in organic electronics.

Integrated Experimental and Computational Research Paradigms

The synergy between experimental synthesis and computational chemistry is a powerful tool for accelerating materials discovery. eurasianjournals.com For this compound, this integrated approach can provide deep insights and guide research efforts efficiently.

Future research will increasingly rely on computational methods such as:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of novel derivatives, calculate their spectroscopic properties (NMR, IR), and determine their HOMO-LUMO energy levels to estimate their potential for electronic applications. nih.gov This can help prioritize synthetic targets before committing laboratory resources.

Molecular Docking and Dynamics: In the context of designing functional materials like sensors or catalysts, molecular docking can predict how derivatives of the title compound might bind to specific targets. researchgate.net Molecular dynamics simulations can provide insights into the conformational flexibility of polymers and the stability of self-assembled structures.

Reaction Pathway Modeling: Computational modeling can be used to elucidate the mechanisms of synthetic reactions, predict regioselectivity, and identify potential transition states. researchgate.net This knowledge is invaluable for optimizing reaction conditions and developing the chemo- and regioselective functionalization strategies discussed in section 9.1.2.

By combining the predictions from these computational models with targeted experimental synthesis and characterization, the development cycle for new materials based on this compound can be significantly shortened.

Table 2: Role of Computational Methods in Future Research

| Computational Method | Application Area | Research Question Addressed |

|---|---|---|

| Density Functional Theory (DFT) | Synthesis & Materials Design | What is the most stable tautomer? Which site is most reactive for functionalization? What are the predicted electronic properties (HOMO/LUMO)? nih.gov |

| Time-Dependent DFT (TD-DFT) | Functional Materials | What are the predicted UV-Vis absorption and emission spectra of a new dye derivative? |

| Molecular Dynamics (MD) | Polymer Science | How will a polymer chain containing the pyrazole monomer fold? What is the predicted stability and flexibility of the polymer? |

| Quantum Theory of Atoms in Molecules (QTAIM) | Fundamental Properties | What is the nature of the chemical bonds and intermolecular interactions within the crystal structure? |

Synergistic Approaches to Reaction Mechanism Elucidation

A comprehensive understanding of the reaction mechanisms governing the synthesis and modification of this compound is crucial for optimizing reaction conditions, improving yields, and controlling regioselectivity. Future research will increasingly rely on a synergistic combination of computational modeling and advanced experimental techniques to unravel these complex pathways.

Computational and Experimental Synergy:

The elucidation of reaction mechanisms for pyrazole synthesis is increasingly moving beyond isolated experimental or theoretical studies towards a more integrated approach. mdpi.com Theoretical methods, particularly Density Functional Theory (DFT), have proven invaluable for providing insights into the electronic structure, thermodynamics, and kinetic profiles of reaction intermediates and transition states involved in pyrazole formation. acs.orgeurasianjournals.com For instance, DFT calculations can be used to model the tautomeric preferences of pyrazole precursors, which can significantly influence reactivity and the final product distribution. mdpi.com

These computational predictions can then be validated and refined through targeted experimental work. Techniques such as kinetic studies, isotope labeling (e.g., deuterium (B1214612) labelling), and in-situ spectroscopic monitoring (like FT-IR and NMR) can provide empirical data to support or challenge proposed mechanisms. mdpi.com For this compound, this synergistic approach could be applied to its common synthesis routes, such as the Knorr pyrazole synthesis, to precisely map the energy landscape of the cyclization and condensation steps. This would allow researchers to identify rate-limiting steps and rationaly design catalysts or modify reaction conditions to overcome kinetic barriers.

A summary of these synergistic techniques is presented in the table below.

| Method | Application in Mechanism Elucidation for Pyrazole Synthesis | Potential Insight for this compound |

| Density Functional Theory (DFT) | Calculating transition state energies, reaction intermediates stability, and potential energy surfaces. eurasianjournals.com | Predicting the most favorable pathway for cyclization, identifying key intermediates, and understanding the role of the ethoxy and carboxylic acid groups in directing reactivity. |

| Kinetic Studies | Determining reaction rates, orders, and activation energies under various conditions. mdpi.com | Quantifying the effect of temperature, concentration, and catalysts on the synthesis rate, leading to optimized production protocols. |

| Isotope Labeling | Tracing the path of specific atoms throughout the reaction to confirm bond-forming and bond-breaking steps. mdpi.com | Verifying the specific steps of cyclocondensation and confirming the origin of atoms in the final pyrazole ring. |

| In-situ Spectroscopy (NMR, IR) | Real-time monitoring of reactant consumption and product/intermediate formation. | Observing the transient species formed during the synthesis, providing direct evidence for the proposed intermediates. |

Predictive Modeling for Novel Compound Discovery

The scaffold of this compound serves as a valuable starting point for the discovery of new chemical entities with desired biological activities. Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore mapping, is set to accelerate this process. researchgate.netconnectjournals.com

Rational Drug Design and Optimization: